

Check Availability & Pricing

Technical Support Center: MTHFD1/2 Inhibition Assays with LY345899

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	LY 345899	
Cat. No.:	B15613109	Get Quote

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing LY345899 in MTHFD1/2 inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is LY345899 and what is its mechanism of action?

LY345899 is a potent folate analog that acts as a competitive inhibitor of both methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and MTHFD2.[1] By binding to the substrate-binding site of these enzymes, it blocks their catalytic activity, which is crucial for one-carbon metabolism.[1][2] This inhibition disrupts the production of purines and thymidylate, essential building blocks for DNA and RNA synthesis, thereby impeding the proliferation of rapidly dividing cells, such as cancer cells.[3]

Q2: What are the reported IC50 values for LY345899 against MTHFD1 and MTHFD2?

LY345899 exhibits different potencies for the two isoforms. It is a more potent inhibitor of the cytosolic MTHFD1 than the mitochondrial MTHFD2.[1][4] The reported IC50 values can vary slightly between studies, but a representative summary is provided in the table below.

Quantitative Data: LY345899 Inhibition

Target	IC50 (nM)	Ki (nM)	Reference(s)
MTHFD1	96	18	[4][5]
MTHFD2	663	Not Reported	[4][5]

Q3: How should I prepare and store LY345899?

For in vitro assays, LY345899 can be dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM or higher).[5] It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[5] For cellular assays, further dilutions should be made in the appropriate cell culture medium. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. Stock solutions should be stored at -20°C for up to one year or -80°C for up to two years.[5]

Q4: What are the expected downstream cellular effects of MTHFD1/2 inhibition by LY345899?

Inhibition of MTHFD1/2 by LY345899 is expected to lead to a depletion of the nucleotide pool, particularly purines. This can result in cell cycle arrest, primarily in the S-phase, and the induction of apoptosis.[6] Furthermore, disruption of one-carbon metabolism can lead to an imbalance in the cellular redox state.[5]

Troubleshooting Guide

This guide addresses common issues encountered during MTHFD1/2 inhibition assays with LY345899.

Biochemical Assays

Q5: My IC50 values for LY345899 are inconsistent or significantly different from published values. What could be the cause?

Several factors can contribute to variability in IC50 values:

Enzyme Quality and Concentration: Ensure the use of high-purity, active recombinant
 MTHFD1 or MTHFD2 protein.[7] The enzyme concentration should be kept consistent across

Troubleshooting & Optimization

experiments. Shifts in IC50 values can sometimes be indicative of tight-binding inhibition, which may be concentration-dependent.[8]

- Substrate and Cofactor Concentrations: The concentrations of the substrate (e.g., 5,10-methylenetetrahydrofolate) and cofactor (NAD+ for MTHFD2, NADP+ for MTHFD1) can influence the apparent IC50 value of a competitive inhibitor.[2] Assays are typically run at or below the Km for the substrate to maximize sensitivity to inhibitors.[8]
- Assay Buffer and Conditions: Ensure the assay buffer composition (pH, salt concentration)
 and temperature are optimal for enzyme activity and are consistent between experiments.[3]
 Using ice-cold assay buffer can lead to low enzyme activity.
- LY345899 Stability and Solubility: Ensure that LY345899 is fully dissolved in the assay buffer.
 Precipitation of the inhibitor will lead to an inaccurate estimation of its concentration and potency. If solubility issues are suspected, gentle heating or sonication may aid dissolution.
- Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant errors. Prepare a master mix for the reaction components whenever possible.

Q6: I am observing a high background signal or no signal in my enzyme assay.

- High Background: This could be due to contamination of reagents or interference from the
 inhibitor itself at high concentrations. Some compounds can quench the detection signal in
 the absence of the enzyme.[9] Run a control with all assay components except the enzyme
 to check for background signal.
- No Signal: This may indicate inactive enzyme, omission of a critical reagent, or an incorrect reading wavelength on the plate reader.[10] Double-check the protocol and ensure all reagents are properly prepared and stored.

Cell-Based Assays

Q7: I am not observing the expected anti-proliferative or cytotoxic effects of LY345899 in my cell line.

- MTHFD1/2 Expression Levels: The sensitivity of a cell line to LY345899 can correlate with its
 expression levels of MTHFD1 and MTHFD2. Verify the expression of these enzymes in your
 cell line of interest via Western blot or other methods.
- Metabolic State of Cells: The metabolic wiring of different cell lines can vary. Some cells may
 have alternative pathways to compensate for the inhibition of one-carbon metabolism,
 rendering them less sensitive to LY345899.[6]
- Nutrient Composition of Media: The presence of nucleotide precursors, such as
 hypoxanthine and thymidine, in the cell culture medium can rescue cells from the effects of
 MTHFD1/2 inhibition.[6] Consider using a defined medium to control for these variables.
- Cell Seeding Density and Proliferation Rate: The effects of inhibitors targeting nucleotide synthesis are often more pronounced in rapidly proliferating cells. Ensure consistent cell seeding density and that cells are in the exponential growth phase during the experiment.

Q8: How can I confirm that LY345899 is engaging with MTHFD1/2 in my cells?

A Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular context.[11][12] This method relies on the principle that a protein becomes more thermally stable when bound to a ligand. An increase in the melting temperature of MTHFD1 or MTHFD2 in the presence of LY345899 provides direct evidence of target engagement.[13]

Experimental Protocols

Biochemical MTHFD2 Dehydrogenase Assay

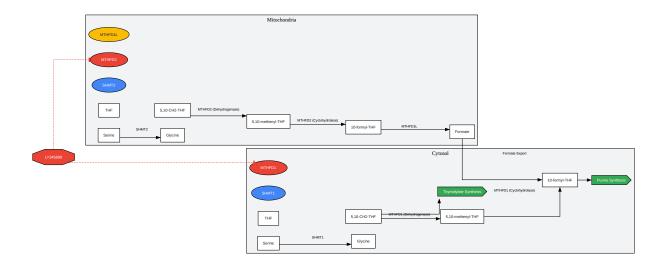
This protocol is adapted from commercially available assay kits and published literature.[3][10]

- Reagent Preparation:
 - Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT.
 - Recombinant human MTHFD2 enzyme.
 - Substrate: 5,10-methylenetetrahydrofolate (CH2-THF).
 - Cofactor: NAD+.

- LY345899: Prepare a serial dilution in DMSO.
- Assay Procedure:
 - In a 96-well plate, add the assay buffer, MTHFD2 enzyme, and NAD+.
 - Add LY345899 or DMSO (vehicle control) to the respective wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature.
 - Initiate the reaction by adding the substrate, CH2-THF.
 - Monitor the increase in absorbance at 340 nm (corresponding to NADH production) over time using a spectrophotometer.
 - Calculate the initial reaction velocity and determine the IC50 value of the inhibitor.

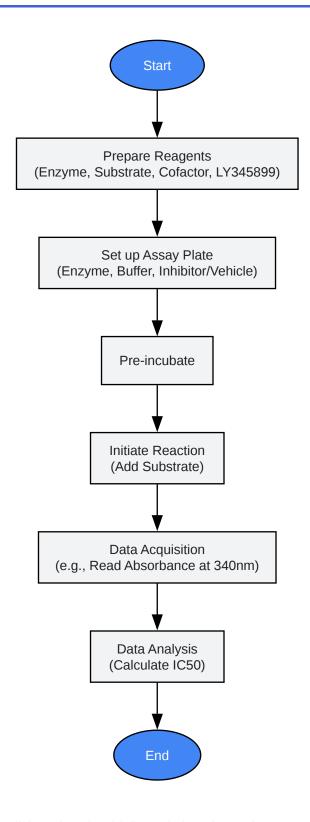
Cellular Thermal Shift Assay (CETSA) for MTHFD2 Target Engagement

This is a generalized protocol for CETSA.[11][14]


- Cell Treatment:
 - Culture cells to 70-80% confluency.
 - Treat cells with LY345899 or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
- Heat Challenge:
 - Harvest and wash the cells.
 - Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a set duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
- Cell Lysis and Protein Quantification:
 - Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
 - Quantify the protein concentration of the soluble fraction.

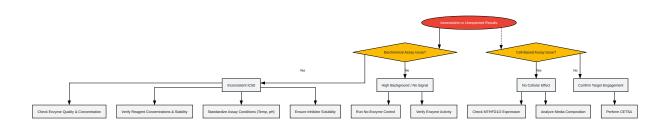
- Western Blot Analysis:
 - Analyze the amount of soluble MTHFD2 in each sample by SDS-PAGE and Western blotting using an anti-MTHFD2 antibody.
 - Use a loading control (e.g., GAPDH or beta-actin) to normalize the data.
- Data Analysis:
 - Quantify the band intensities and plot the fraction of soluble MTHFD2 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of LY345899 indicates target stabilization.

Visualizations



Click to download full resolution via product page

Caption: One-carbon metabolism pathway and points of inhibition by LY345899.



Click to download full resolution via product page

Caption: General experimental workflow for an MTHFD1/2 inhibition assay.

Click to download full resolution via product page

Caption: Troubleshooting decision tree for MTHFD1/2 inhibition assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthine Derivatives Reveal an Allosteric Binding Site in Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]
- 7. mybiosource.com [mybiosource.com]
- 8. Mechanism of Action Assays for Enzymes Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay CETSA -Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Support Center: MTHFD1/2 Inhibition Assays with LY345899]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613109#troubleshooting-mthfd1-2-inhibition-assays-with-ly-345899]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com